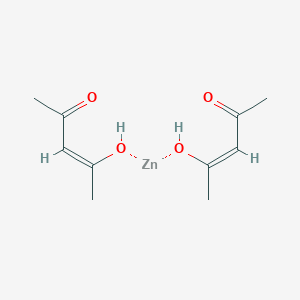
zinc(2+) bis(4-oxopent-2-en-2-olate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
zinc(2+) bis(4-oxopent-2-en-2-olate): C10H14O4Zn . It is a white to almost white powder or crystalline solid that is soluble in methanol and hot acetylacetone . This compound is widely used in various fields due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: zinc(2+) bis(4-oxopent-2-en-2-olate) can be synthesized by reacting zinc oxide or zinc acetate with acetylacetone in the presence of a base. The reaction typically occurs in a solvent such as methanol or ethanol under reflux conditions .
Industrial Production Methods: In industrial settings, the compound is often produced using a chemical vapor deposition (CVD) method. This involves the vaporization of bis(2,4-pentanedionato)zinc and its subsequent deposition onto a substrate at high temperatures . This method is particularly useful for producing thin films of zinc oxide for various applications.
化学反応の分析
Types of Reactions:
Oxidation: zinc(2+) bis(4-oxopent-2-en-2-olate) can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: It can participate in substitution reactions where the acetylacetonate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various ligands such as phosphines or amines can be used under controlled conditions.
Major Products:
Oxidation: Zinc oxide and other zinc-containing compounds.
Reduction: Reduced zinc complexes.
Substitution: New zinc-ligand complexes.
科学的研究の応用
Chemistry
Zinc(2+) bis(4-oxopent-2-en-2-olate) is widely used as a precursor for synthesizing zinc oxide nanoparticles and thin films. These materials are crucial in optoelectronics, catalysis, and transparent conductive coatings. The compound's ability to form stable complexes with various ligands enhances its utility in chemical reactions, particularly in catalysis .
Table 1: Comparison of Zinc(2+) Bis(4-Oxopent-2-En-2-Olate) with Similar Compounds
| Compound | Unique Properties | Applications |
|---|---|---|
| Zinc(2+) bis(4-oxopent-2-en-2olate) | Low toxicity, high stability | Nanoparticles, thin films |
| Nickel(II) bis(4-oxopent-2-en-2olate) | Higher toxicity | Catalysis, polymerization |
| Cobalt(II) bis(4-oxopent-2-en-2olate) | Moderate toxicity | Industrial catalysts |
Biology and Medicine
In biological research, zinc(2+) bis(4-oxopent-2-en-2olate) has been investigated for its potential as a drug delivery system. Its coordination properties allow it to form stable complexes with therapeutic agents, making it suitable for targeted drug delivery applications. Studies have shown that zinc-based metal-organic frameworks (MOFs), which can include this compound, exhibit exceptional chemical stability and biocompatibility .
Case Study: Drug Delivery Systems
A study demonstrated the use of zinc-based MOFs as carriers for doxorubicin, a common chemotherapeutic agent. The MOFs showed controlled release properties and enhanced drug loading capabilities due to their porous structure .
Industry
In industrial applications, zinc(2+) bis(4-oxopent-2-en-2olate) serves as a stabilizer in polymers and a cross-linking agent in resins. Its role as a precursor for zinc-based coatings is particularly noteworthy; these coatings provide protection against corrosion in various materials .
Table 2: Industrial Applications of Zinc(2+) Bis(4-Oxopent-2-En-2-Olate)
| Application | Description |
|---|---|
| Polymer Stabilizer | Enhances thermal stability and mechanical properties |
| Cross-Linking Agent | Improves adhesion and durability of resins |
| Coatings | Provides corrosion resistance to metals |
作用機序
The mechanism by which zinc, bis(2,4-pentanedionato)- exerts its effects involves the coordination of zinc ions with the acetylacetonate ligands. This coordination stabilizes the zinc ion and allows it to participate in various chemical reactions. The compound can act as a Lewis acid, facilitating reactions by accepting electron pairs from other molecules .
類似化合物との比較
- Nickel, bis(2,4-pentanedionato)-
- Cobalt, bis(2,4-pentanedionato)-
- Manganese, bis(2,4-pentanedionato)-
Uniqueness: zinc(2+) bis(4-oxopent-2-en-2-olate) is unique due to its relatively low toxicity and high stability compared to other metal acetylacetonates. This makes it more suitable for applications in biological and industrial settings where safety and stability are paramount .
特性
CAS番号 |
14024-63-6 |
|---|---|
分子式 |
C10H16O4Zn |
分子量 |
265.6 g/mol |
IUPAC名 |
4-hydroxypent-3-en-2-one;zinc |
InChI |
InChI=1S/2C5H8O2.Zn/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3; |
InChIキー |
KNXAKZGJNLAYCJ-UHFFFAOYSA-N |
SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Zn+2] |
異性体SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.[Zn] |
正規SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Zn] |
Key on ui other cas no. |
14024-63-6 |
物理的記述 |
White or yellow crystalline powder; [Acros Organics MSDS] |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















